1-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine
Overview
Description
1-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a benzyl group attached to the nitrogen atom at position 1 and a methyl group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine typically involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with appropriate reagents. One common method involves heating 5-amino-3-methyl-1-phenyl-1H-pyrazole with lactones under solvent-free conditions to obtain tetrahydro-1H-pyrazolo[3,4-b]pyridine derivatives. These derivatives can then be further reacted with phosphorus oxychloride in the presence of air to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as optimizing reaction conditions, scaling up reactions, and ensuring high purity and yield, would apply.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazolopyridine core.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazolopyridine ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized pyrazolopyridine derivatives, while substitution reactions can introduce various functional groups onto the pyrazolopyridine core.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as a bioactive molecule with various biological activities.
Medicine: The compound is being investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes and receptors.
Industry: It may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine involves its interaction with specific molecular targets. For example, it has been studied as an inhibitor of tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation. By inhibiting TRKs, the compound can potentially interfere with cancer cell growth and survival .
Comparison with Similar Compounds
1-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine can be compared with other pyrazolopyridine derivatives, such as:
1-phenyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine: Similar structure but with a phenyl group instead of a benzyl group.
3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine: Lacks the benzyl group, making it less bulky.
1-benzyl-3-methyl-1H-pyrazolo[4,3-b]pyridin-5-amine: Different fusion pattern of the pyrazole and pyridine rings.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
1-benzyl-3-methylpyrazolo[3,4-b]pyridin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-10-13-7-12(15)8-16-14(13)18(17-10)9-11-5-3-2-4-6-11/h2-8H,9,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWIGHVVRPSPRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)N)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.